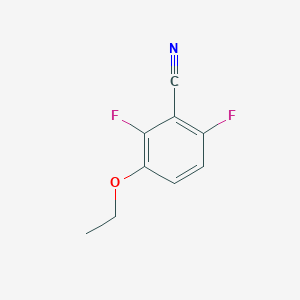

3-Ethoxy-2,6-difluorobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

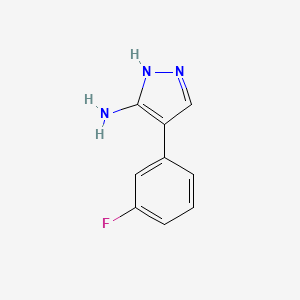

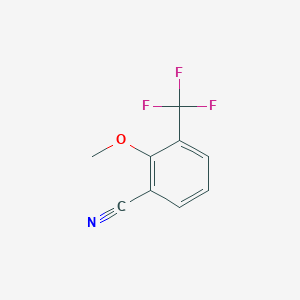

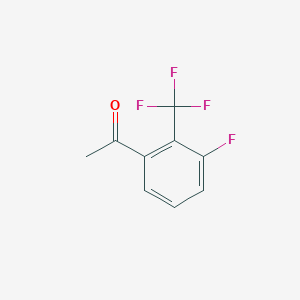

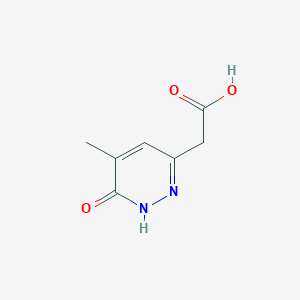

3-Ethoxy-2,6-difluorobenzonitrile is an aromatic organic compound with the molecular formula C9H7F2NO . It is a halogenated benzonitrile with fungicidal activity .

Synthesis Analysis

The synthesis of 3-Ethoxy-2,6-difluorobenzonitrile has been reported in scientific literature. One method involves the reaction of 2,6-difluoronitrobenzene with ethyl acetate in the presence of a base, such as sodium ethoxide.Molecular Structure Analysis

The molecular structure of 3-Ethoxy-2,6-difluorobenzonitrile is characterized by the presence of a nitrile group (-C≡N) and two fluorine atoms attached to a benzene ring, with an ethoxy group (-C2H5O) also attached to the benzene ring .Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethoxy-2,6-difluorobenzonitrile are not extensively documented, its chemical structure suggests that it can serve as a substrate for further chemical transformations, allowing researchers to explore its reactivity and potentially synthesize more complex molecules with desired properties.Physical And Chemical Properties Analysis

3-Ethoxy-2,6-difluorobenzonitrile has a molecular weight of 183.16 g/mol . It is a solid at ambient temperature .Scientific Research Applications

Microwave Spectroscopy Analysis

The molecular structure of 2,6-difluorobenzonitrile, closely related to 3-ethoxy-2,6-difluorobenzonitrile, has been analyzed using microwave spectroscopy. This research helps in understanding the molecular dynamics and structure of such compounds, which is crucial in various scientific applications (Sharma & Doraiswamy, 1996).

Nucleophilic Substitution Reactions

Studies have shown that 2,6-difluorobenzonitrile is a suitable substrate for exploring nucleophilic attacks by enolate anions of weakly acidic ketones. This research provides insights into the reactivity of such compounds in organic synthesis (Guedira & Beugelmans, 1992).

Polymer Chemistry

Research involving the polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with 2,6-difluorobenzonitrile has been conducted to create soluble polyethers. These findings contribute to the development of new materials in polymer chemistry (Kricheldorf et al., 2005).

Green Chemistry

The non-catalytic hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water has been studied as a green preparation technology. This research is significant in developing environmentally friendly synthetic methods (Haoming, 2011).

Biocatalysis

Efficient production of 2,6-difluorobenzamide from 2,6-difluorobenzonitrile using a recombinant Escherichia coli expressing nitrile hydratase has been reported. This study demonstrates the potential of biocatalysis in industrial applications (Yang et al., 2018).

Quantum Mechanics and Molecular Interaction

Studies on smectogenic compounds related to 3-ethoxy-2,6-difluorobenzonitrile have employed quantum mechanics and computer simulation to analyze molecular ordering. This research contributes to the understanding of molecular interactions in various phases (Ojha & Pisipati, 2003).

properties

IUPAC Name |

3-ethoxy-2,6-difluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDVVERIUVEESC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301017 |

Source

|

| Record name | 3-Ethoxy-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1092460-60-0 |

Source

|

| Record name | 3-Ethoxy-2,6-difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)

![6-tert-Butyl 2-methyl 5H-pyrrolo[3,4-d]pyrimidine-2,6(7H)-dicarboxylate](/img/structure/B1319518.png)

![Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1319519.png)

![4-[2-(1-Ethyl-piperidin-2-YL)-ethoxy]-phenylamine](/img/structure/B1319522.png)